ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
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Description
Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . Thiophene-based analogs are also a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Quinazolin-4 (3H)-one can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as Niementowski reaction . Thiophene derivatives can be synthesized by various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Chemical Reactions Analysis
Quinazoline and quinazolinone derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities . Several research groups have successfully investigated and reported the promising antimicrobial properties and structure-activity relationships (SAR) of various quinazolinone derivatives .Physical and Chemical Properties Analysis
Quinazolines are stable in cold dilute acid and alkaline solutions, but they are destroyed when these solutions are boiled . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Mechanism of Action
The mechanism of action of quinazoline and quinazolinone derivatives is diverse and depends on their specific structures and substitutions . For example, some quinazoline derivatives have been approved as drugs for treating benign prostatic hyperplasia and post-traumatic stress disorder , and others are used for curing lung and pancreatic cancers .
Future Directions
Properties
IUPAC Name |
ethyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-2-28-22(27)19-15-9-4-3-5-11-17(15)30-21(19)25-18(26)12-29-20-14-8-6-7-10-16(14)23-13-24-20/h6-8,10,13H,2-5,9,11-12H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXIPPOGZFLCKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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